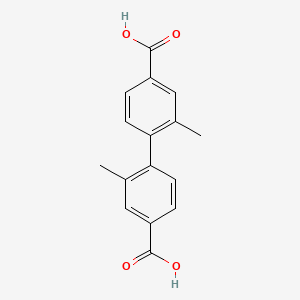

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

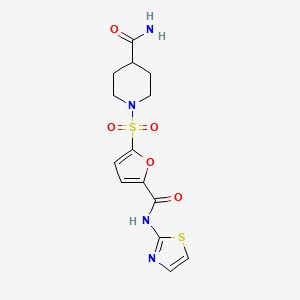

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . This compound is used in the synthesis of metal-organic frameworks (MOFs) and other porous organic materials .

Synthesis Analysis

The synthesis of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves solvothermal conditions . A mixture of dimethyl 2-iodobiphenyl-4, 4’-dicarboxylate, LiCl, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in DMFA is stirred at 95–105°C for 3 days .Molecular Structure Analysis

The molecular structure of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is planar . It is used as a linker in the construction of MOFs . The structure of the MOFs can vary depending on the metal ions and conditions used in the synthesis .Chemical Reactions Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can react with various metal ions to form MOFs . The reactions typically occur under solvothermal conditions and result in frameworks with different topologies .Physical And Chemical Properties Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a predicted boiling point of 452.4±45.0 °C and a predicted density of 1.272±0.06 g/cm3 . It has a pKa value of 3.92±0.10 (Predicted) .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid: (2D-BPDC) is utilized as a linker in the synthesis of 2D-carboxylic MOFs . These porous materials have applications in gas storage, separation, and catalysis. Researchers explore their potential for drug delivery systems due to their tunable pore sizes and high surface areas .

Liquid Crystal Polymers (LCPs)

In the development of liquid crystal polymers , 2D-BPDC plays a crucial role. LCPs find applications in electronics, optical devices, automotive components, and textiles. The unique alignment of liquid crystal phases in these polymers allows for tailored properties, making them valuable in various industries .

Starting Reagent for Fluorinated Biphenyls

2D-BPDC serves as a starting reagent for the synthesis of dimethyl 2-fluoro- and 2,2’-difluorobiphenyl-4,4’-dicarboxylates . These fluorinated compounds have applications in materials science, pharmaceuticals, and agrochemicals. Fluorination enhances their properties, such as solubility and stability .

Organic Electronics

Researchers investigate 2D-BPDC for its potential in organic electronic devices . Its unique structure and functional groups make it an interesting candidate for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The goal is to enhance device performance and stability .

Photocatalysis

2D-BPDC-based MOFs can act as photocatalysts . These materials absorb light and generate reactive species, which can drive chemical reactions. Researchers explore their use in water splitting, pollutant degradation, and solar energy conversion. The specific arrangement of 2D-BPDC units influences their photocatalytic activity .

Supramolecular Chemistry

Supramolecular assemblies based on 2D-BPDC exhibit intriguing host-guest interactions. Researchers study their ability to encapsulate small molecules, ions, or metal complexes. These supramolecular systems have applications in drug delivery, sensing, and molecular recognition .

properties

IUPAC Name |

4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFKAXNJXFNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)